molecular formula C13H19FS B14578047 Benzene, 1-fluoro-4-(heptylthio)- CAS No. 61671-38-3

Benzene, 1-fluoro-4-(heptylthio)-

Cat. No.: B14578047
CAS No.: 61671-38-3
M. Wt: 226.36 g/mol
InChI Key: HSIANZKVRSSSTO-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(heptylthio)-: is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with a fluorine atom at the 1-position and a heptylthio group at the 4-position. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(heptylthio)- typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene to introduce the fluorine atom, followed by the thiolation to attach the heptylthio group. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The steps include halogenation, thiolation, and purification processes to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-fluoro-4-(heptylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of dihalogenated products.

    Oxidation: Formation of sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(heptylthio)- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine atom and heptylthio group influence the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates such as benzenonium ions and Meisenheimer complexes during substitution reactions .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

61671-38-3

Molecular Formula

C13H19FS

Molecular Weight

226.36 g/mol

IUPAC Name

1-fluoro-4-heptylsulfanylbenzene

InChI

InChI=1S/C13H19FS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3

InChI Key

HSIANZKVRSSSTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=CC=C(C=C1)F

Origin of Product

United States

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